molecular formula C15H25N5 B11735662 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11735662
M. Wt: 275.39 g/mol
InChI Key: VQZFAOBFSNGNNP-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with butan-2-yl and propan-2-yl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Alkylation: The pyrazole rings are then alkylated using butan-2-yl and propan-2-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Coupling Reaction: The final step involves the coupling of the two alkylated pyrazole rings using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

    Substitution: The pyrazole rings can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial and fungal strains.

Medicine

    Drug Development: The compound is being investigated for its potential use in the development of new therapeutic agents, particularly for the treatment of inflammatory and infectious diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, used in research and medicine.

Uniqueness

    Structural Features: The presence of two pyrazole rings with distinct alkyl substitutions makes {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine unique compared to other similar compounds.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-13(4)20-15(7-9-18-20)11-16-10-14-6-8-17-19(14)12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3

InChI Key

VQZFAOBFSNGNNP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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